D2 Dopamine Receptor Affinity of (2-Methoxyphenyl)piperazine Scaffold: Class-Level Comparison
In a series of sixteen novel (2-methoxyphenyl)piperazines, the highest D2DAR affinity was observed for 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, with a Ki value of approximately 5.8 nM in a [3H]spiperone competition binding assay using rat striatal membranes [1]. The target compound, bearing a naphthalen-1-ylmethyl instead of a nitrobenzyl group, is expected to exhibit different D2DAR affinity based on the established structure–activity relationship (SAR) that shows sensitivity to the N-substituent on the piperidine ring [2]. However, no direct D2DAR affinity data for the target compound are available in the published literature, precluding a definitive quantitative comparison.
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine: Ki ≈ 5.8 nM |
| Quantified Difference | Not calculable; target compound data needed |
| Conditions | [3H]spiperone competition binding, rat striatal D2DAR |
Why This Matters
Without direct D2DAR affinity data for the target compound, users cannot assume equipotency with related (2-methoxyphenyl)piperazines, necessitating compound-specific validation before procurement for D2 receptor studies.
- [1] Penjišević, J. Z.; Šukalović, V. V.; Andrić, D. B.; Roglić, G. M.; Novaković, I. T.; Šoškić, V.; Kostić-Rajačić, S. V. Synthesis, Biological Evaluation and Docking Analysis of Substituted Piperidines and (2-Methoxyphenyl)Piperazines. Journal of the Serbian Chemical Society 2016, 81 (4), 347–356. View Source
- [2] Penjišević, J. Z.; Šukalović, V. V.; Andrić, D. B.; Roglić, G. M.; Novaković, I. T.; Šoškić, V.; Kostić-Rajačić, S. V. Synthesis, Biological Evaluation and Docking Analysis of Substituted Piperidines and (2-Methoxyphenyl)Piperazines. Journal of the Serbian Chemical Society 2016, 81 (4), 347–356. View Source
